molecular formula C5H11NO2S<br>C5H11NO2S<br>CH3S(CH2)2CH(NH2)COOH B559542 D-Methionine CAS No. 348-67-4

D-Methionine

Cat. No.: B559542
CAS No.: 348-67-4
M. Wt: 149.21 g/mol
InChI Key: FFEARJCKVFRZRR-UHFFFAOYSA-N
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Description

D-Methionine is an enantiomer of the essential amino acid methionine, which is a sulfur-containing compound. Methionine is crucial for various biological processes, including protein synthesis, methylation reactions, and the production of other sulfur-containing molecules such as cysteine and taurine. This compound, specifically, has been studied for its potential therapeutic applications and unique properties compared to its L-enantiomer.

Mechanism of Action

Target of Action

D-Methionine is an amino acid that primarily targets Methionine aminopeptidase 2 and Transcriptional regulator, HTH_3 family . Methionine aminopeptidase 2 is an enzyme that plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins . The Transcriptional regulator, HTH_3 family, is involved in gene regulation .

Mode of Action

For instance, it is involved in protein synthesis, where it contributes to the removal of the N-terminal methionine from nascent proteins .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in methylation reactions, redox maintenance, polyamine synthesis, and coupling to folate metabolism . It also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) . When the intake of methionine is increased, substrate flux through the transmethylation pathway decreases, and flux through the transsulfuration pathway increases .

Pharmacokinetics

It is known that this compound is used in nutrient supplementation, indicating that it is absorbed and metabolized in the body . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in various molecular and cellular effects. It is involved in methylation reactions, redox maintenance, and polyamine synthesis, which are crucial for cellular functions . It also plays a role in the biosynthesis of glutathione, an important antioxidant that helps counteract oxidative stress . Furthermore, this compound can influence gene expression, potentially affecting various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome . This suggests that environmental factors can shape gene expression and subsequent health outcomes through mechanisms such as DNA methylation . .

Biochemical Analysis

Biochemical Properties

D-Methionine participates in numerous biochemical reactions. It is involved in the synthesis of proteins, where it often contributes to the start of the protein sequence . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can regulate metabolic processes, the innate immune system, and digestive functioning in mammals . This compound influences cell function by intervening in lipid metabolism, activating endogenous antioxidant enzymes such as methionine sulfoxide reductase A, and contributing to the biosynthesis of glutathione to counteract oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It serves as a precursor for SAM, which acts as a methyl donor in numerous methylation reactions, influencing gene expression . This compound also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, preloading this compound significantly reduced auditory brainstem response threshold shifts for both impulse and steady-state noise exposures in animal models .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in studies involving chickens, supplementation with this compound showed significant improvements in growth performance . Excessive levels of this compound can cause acidification of the body, which can exacerbate issues such as kidney, liver, or pancreatic disease .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine . It also contributes to the transsulfuration pathway, leading to the production of the antioxidant glutathione .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Recent studies have identified microbial methionine transporters that increase production yield and specificity .

Subcellular Localization

Current knowledge suggests that this compound and its metabolic products are predominantly located in the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Methionine can be synthesized through several methods, including chemical synthesis and enzymatic processes. One common chemical synthesis route involves the use of hydantoinase and carbamoylase enzymes to convert racemic mixtures of hydantoin derivatives into D-amino acids.

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. For example, Escherichia coli strains have been engineered to produce high yields of this compound through fermentation. This method is preferred due to its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: D-Methionine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Regeneration of methionine from methionine sulfoxide.

Scientific Research Applications

D-Methionine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a chiral building block in the synthesis of complex molecules.

Biology:

  • Studied for its role in protein synthesis and metabolic pathways.

Medicine:

Industry:

  • Utilized in animal feed to improve growth performance and overall health.

Comparison with Similar Compounds

D-Methionine’s unique properties, such as its specific enantiomeric form and distinct biological activities, make it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
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InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N
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Canonical SMILES

CSCCC(C(=O)O)N
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Molecular Formula

Record name DL-METHIONINE
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DSSTOX Substance ID

DTXSID9020821
Record name DL-Methionine
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Molecular Weight

149.21 g/mol
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Physical Description

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma
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Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
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Solubility

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol)
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Density

Relative density (water = 1): 1.3
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Vapor Pressure

0.00000052 [mmHg]
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CAS No.

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3
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Melting Point

281 °C
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Synthesis routes and methods

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.
Name
potassium D,L-methioninate
Quantity
83.6 kg
Type
reactant
Reaction Step One
Quantity
39.77 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Methionine
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D-Methionine
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Reactant of Route 6
D-Methionine

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